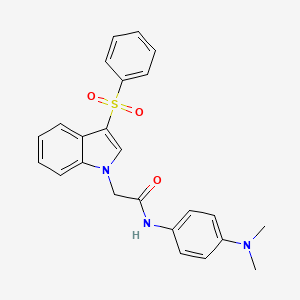
N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as DAPIA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DAPIA has been studied extensively for its potential therapeutic applications, particularly in cancer treatment.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound’s anti-tumor potential has been investigated extensively. Researchers have designed and synthesized novel derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole scaffold. These derivatives exhibit moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups enhances the antiproliferative effects, making it a promising candidate for cancer therapy .
Antimicrobial Properties
While not extensively studied, the compound’s structural features suggest potential antimicrobial activity. Similar indole derivatives have demonstrated effectiveness against various strains of microorganisms. Further investigations are warranted to explore its antibacterial and antifungal properties .
Antitubercular Activity
Indole derivatives have been evaluated for their antitubercular potential. Although specific data on this compound are scarce, its structural resemblance to other active molecules warrants investigation against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). In vitro studies could shed light on its efficacy as an antitubercular agent .
Molecular Docking Studies
Researchers have performed molecular docking studies to understand the binding interactions between this compound and c-Met, a receptor associated with cancer progression. Insights from these studies can guide drug design and optimization .
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-26(2)19-14-12-18(13-15-19)25-24(28)17-27-16-23(21-10-6-7-11-22(21)27)31(29,30)20-8-4-3-5-9-20/h3-16H,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNASXCVHLHIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)
![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)
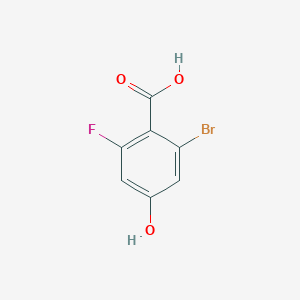
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)
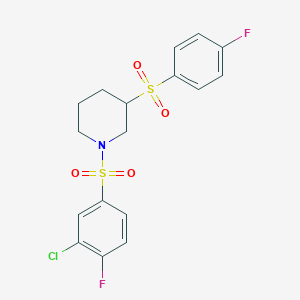
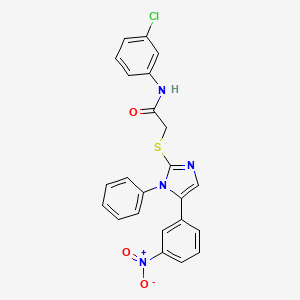
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)
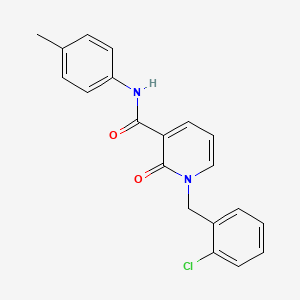
![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)
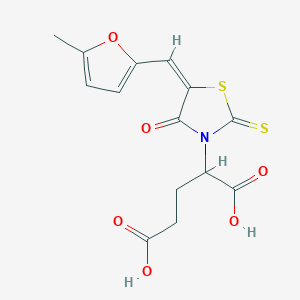
![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)
![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)